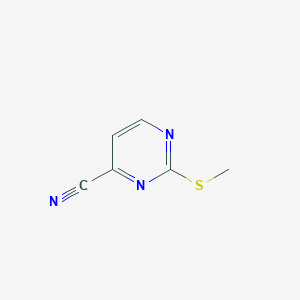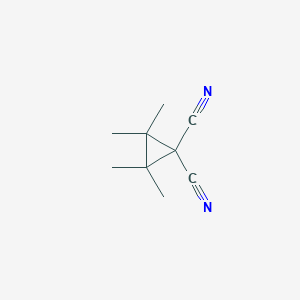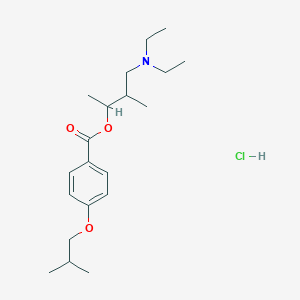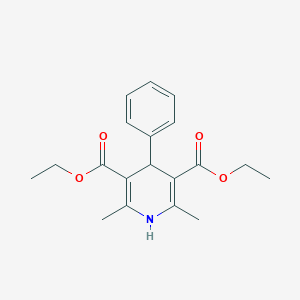
Homofenazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homofenazine dihydrochloride is a neuroleptic drug that belongs to the phenothiazine class of compounds. It is used as an antipsychotic medication to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and other psychotic conditions. Homofenazine dihydrochloride has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Homofenazine dihydrochloride is not fully understood. However, it is believed to exert its antipsychotic effects by blocking dopamine receptors in the brain. Homofenazine dihydrochloride has a high affinity for D2 dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By blocking these receptors, Homofenazine dihydrochloride reduces the activity of dopamine in the brain, which can alleviate the symptoms of psychosis.
Effets Biochimiques Et Physiologiques
Homofenazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, Homofenazine dihydrochloride has been shown to reduce the activity of acetylcholine in the brain, which can lead to side effects such as dry mouth, blurred vision, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
Homofenazine dihydrochloride has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for investigating the role of dopamine in the brain. Additionally, Homofenazine dihydrochloride is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. However, Homofenazine dihydrochloride also has some limitations. It has been shown to have a number of side effects, which can make it difficult to use in certain experiments. Additionally, Homofenazine dihydrochloride may not be suitable for use in certain animal models, as it can have different effects depending on the species.
Orientations Futures
There are several future directions for research on Homofenazine dihydrochloride. One potential area of investigation is the role of Homofenazine dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of Homofenazine dihydrochloride and its effects on neurotransmitter release and synaptic plasticity. Finally, future studies could investigate the potential use of Homofenazine dihydrochloride in combination with other drugs to enhance its therapeutic effects and reduce side effects.
Méthodes De Synthèse
Homofenazine dihydrochloride is synthesized by the condensation of 2-(3-methylphenothiazin-10-yl) ethylamine with 3-chloro-1-propanol in the presence of hydrochloric acid. The reaction yields the dihydrochloride salt of Homofenazine as a white crystalline powder.
Applications De Recherche Scientifique
Homofenazine dihydrochloride has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have potential applications in the study of dopamine receptor function, neurotransmitter release, and synaptic plasticity. Additionally, Homofenazine dihydrochloride has been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1256-01-5 |
|---|---|
Nom du produit |
Homofenazine dihydrochloride |
Formule moléculaire |
C23H30Cl2F3N3OS |
Poids moléculaire |
524.4700096 |
Nom IUPAC |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-diazepan-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H28F3N3OS.2ClH/c24-23(25,26)18-7-8-22-20(17-18)29(19-5-1-2-6-21(19)31-22)12-4-11-27-9-3-10-28(14-13-27)15-16-30;;/h1-2,5-8,17,30H,3-4,9-16H2;2*1H |
Clé InChI |
OKRCIFXERYECBC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
SMILES canonique |
C1CN(CCN(C1)CCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)






![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)



